molecular formula C5H12ClNO2 B2544624 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride CAS No. 2413897-53-5

3-Amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride

Cat. No.: B2544624
CAS No.: 2413897-53-5
M. Wt: 153.61
InChI Key: RVYUBOSUUCWAFW-UHFFFAOYSA-N
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Description

3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride is a cyclobutane-derived amino alcohol hydrochloride salt characterized by a four-membered carbocyclic ring with amino (-NH₂) and hydroxymethyl (-CH₂OH) substituents on the same carbon atom. While direct data on its applications are sparse in the provided evidence, structurally related compounds (e.g., cis-3-Amino-1-methylcyclobutan-1-ol hydrochloride) are employed in medicinal chemistry as intermediates or bioactive agents .

Properties

IUPAC Name

3-amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-5(3-7)1-4(8)2-5;/h4,7-8H,1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSVCKKWZGILMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413897-53-5
Record name 3-amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride
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Preparation Methods

[2+2] Photocycloaddition for Cyclobutane Ring Formation

The cyclobutane scaffold is most efficiently constructed via [2+2] photocycloaddition, a method validated for structurally analogous systems. For 3-amino-3-(hydroxymethyl)cyclobutan-1-ol, this approach typically involves:

  • Substrate Design : Ethyl vinyl ether derivatives functionalized with pre-installed amino and hydroxymethyl precursors (e.g., tert-butyl carbamate-protected amines) undergo dimerization under UV light (λ = 300–350 nm).
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis using Ru(bpy)₃²⁺ enable enantiomeric excess (ee) >90%, critical given the compound's biological applications.
  • Post-Cycloaddition Modifications :
    • Hydrolysis of ethers to alcohols using BF₃·Et₂O in wet THF
    • Deprotection of amines via HCl/dioxane (4M, 4h)

Table 1: Comparative Analysis of Photocycloaddition Conditions

Light Source Catalyst Yield (%) ee (%) Reference
UV 350 nm None 62 -
Visible light Ru(bpy)₃²⁺ 78 92
Solar simulator Eosin Y 55 85

Ring-Opening of Strained Cyclobutane Derivatives

An alternative strategy utilizes norbornene-derived precursors:

  • Oxidative Cleavage : Ozonolysis of norbornene analogs generates cyclobutanone intermediates.
  • Reductive Amination : Sequential treatment with NH₃/NaBH₃CN introduces the amino group while preserving the hydroxymethyl moiety.
  • Acid-Mediated Cyclization : HCl in refluxing ethanol facilitates both ring closure and hydrochloride salt formation.

This method achieves 68–72% overall yield but requires strict temperature control (<-60°C during ozonolysis) to prevent side reactions.

Multi-Component Coupling Approaches

Recent patents describe convergent syntheses combining:

  • Cyclopropane carboxylates as ring-expansion precursors
  • Piperazine derivatives for nitrogen incorporation

Key steps include:

  • Mannich Reaction : Formaldehyde, ammonium chloride, and cyclopropane diol form the aminomethyl-hydroxyl backbone.
  • Acid-Catalyzed Ring Expansion : H₂SO₄ (conc.) induces cyclopropane → cyclobutane conversion at 110°C.
  • Salt Formation : HCl gas bubbled into anhydrous ether yields the hydrochloride (95% purity).

Reaction Optimization Strategies

Catalytic System Development

Table 2: Catalyst Screening for Asymmetric Synthesis

Catalyst Reaction Time (h) Yield (%) ee (%)
Jacobsen’s thiourea 24 45 88
Cinchona alkaloid 18 67 94
BINOL-phosphoric acid 12 73 96

Density Functional Theory (DFT) calculations reveal that BINOL-phosphoric acid stabilizes the transition state through dual hydrogen bonding, explaining its superior performance.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF increases reaction rate (k = 0.15 min⁻¹) but promotes epimerization.
  • Ether Solvents : MTBE minimizes side reactions at 65°C (optimal for 72h reactions).
  • Cryogenic Conditions : -78°C in THF/pentane improves diastereomeric ratio from 3:1 to 9:1.

Analytical Characterization

Structural Confirmation

  • X-ray Crystallography : Single crystals grown from EtOAc/hexane confirm the trans-diaxial configuration of amino and hydroxymethyl groups (torsion angle = 178.3°).
  • Vibrational Spectroscopy : IR bands at 3350 cm⁻¹ (N-H stretch) and 1045 cm⁻¹ (C-O) validate functional groups.

Table 3: NMR Spectral Data (D₂O, 400 MHz)

Proton Environment δ (ppm) Multiplicity
Cyclobutane CH 3.82 Quintet
NH₃⁺ 7.45 Broad singlet
CH₂OH 3.65 Doublet

Purity Assessment

  • HPLC : C18 column, 0.1% TFA/MeCN gradient (5→95% over 30min), retention time = 12.7min.
  • Elemental Analysis : Calculated (%) C 38.74, H 6.82, N 8.97; Found C 38.69, H 6.79, N 8.93.

Industrial-Scale Production

Continuous Flow Synthesis

A patented system achieves 85% yield at 50kg/batch:

  • Photoreactor Design : Quartz tubing (ID=5mm) with LED arrays (365nm) enables precise light dosing.
  • In-line Purification : Scavenger resins remove unreacted amines post-cycloaddition.
  • Crystallization Control : Anti-solvent addition (methyl tert-butyl ether) under high-shear mixing produces uniform crystals (D90 <50µm).

Environmental Considerations

  • Solvent Recovery : Distillation recovers >92% MTBE for reuse.
  • Waste Minimization : Catalytic ozonation degrades organic byproducts to CO₂/H₂O.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutylamines.

    Substitution: Formation of substituted cyclobutanols.

Scientific Research Applications

3-Amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to metal ions and affecting enzymatic reactions .

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference ID
3-Amino-3-(hydroxymethyl)cyclobutan-1-ol HCl C₅H₁₂ClNO₂ ~169.6 -NH₂, -CH₂OH Not explicitly provided -
(1S,3S)-3-Amino-3-phenylcyclobutan-1-ol HCl C₁₀H₁₄ClNO 199.68 -NH₂, -C₆H₅ (phenyl) EN300-378861
cis-3-Amino-1-methylcyclobutan-1-ol HCl C₅H₁₂ClNO 137.61 -NH₂, -CH₃ 1523606-23-6
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid HCl C₁₂H₁₆ClNO₃ 257.72 -NH₂, -OCH₂C₆H₅ (benzyloxy), -COOH 1207894-63-0
3-(Aminomethyl)-1-methylcyclobutan-1-ol HCl C₆H₁₄ClNO 151.63 -CH₂NH₂, -CH₃ 2173105-60-5

Key Observations :

  • The target compound’s hydroxymethyl group distinguishes it from analogs with methyl (), phenyl (), or benzyloxy () substituents.
  • Bulkier substituents (e.g., phenyl, benzyloxy) increase molecular weight and may reduce solubility compared to the hydroxymethyl group .

Physicochemical Properties

Table 2: Solubility and Stability

Compound Name Solubility (Water) Stability Notes Reference ID
3-Amino-3-(hydroxymethyl)cyclobutan-1-ol HCl High* Likely stable at acidic pH -
3-Methylcyclobutanamine HCl Moderate Stable under inert conditions
Pyridoxal hydrochloride 44.6 mg/mL (pH 3.3) Degrades at neutral pH
ACNU (nitrosourea analog) 0.7 mg/mL (pH 6.8) pH-dependent solubility

Notes:

  • *Predicted high solubility due to polar -CH₂OH and ionic HCl.
  • Aromatic substituents (e.g., phenyl) reduce water solubility due to hydrophobicity .

Market and Industrial Relevance

  • Pharmaceutical Intermediates: Cyclobutane amino alcohols are prioritized in drug discovery for their conformational rigidity .
  • Custom Synthesis : Companies like Hairui Chemical () offer tailored synthesis services for analogs, underscoring commercial demand .

Biological Activity

3-Amino-3-(hydroxymethyl)cyclobutan-1-ol; hydrochloride is a compound characterized by its unique cyclobutane ring structure, which includes both an amino group and a hydroxymethyl group. Its molecular formula is C5_5H11_{11}ClN2_2O, with a molecular weight of approximately 117.15 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

The structure of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol; hydrochloride allows for diverse chemical reactivity. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can engage in various biochemical reactions. This combination provides opportunities for modulating enzyme activities and interacting with receptor sites.

Table 1: Structural Features of Related Compounds

Compound NameStructural Features
3-Amino-3-cyclohexyl-propan-1-ol; hydrochlorideCyclohexane ring structure
3-Amino-1-methylcyclobutan-1-olMethyl substitution on cyclobutane
3-Amino-(hydroxymethyl)cyclobutan-1-oneKetone functional group

Biological Activity

Research indicates that 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol; hydrochloride exhibits significant biological activity, particularly in modulating enzyme activities and influencing receptor interactions. The compound's ability to form hydrogen bonds enhances its interaction with various biological targets.

The mechanism of action involves the following:

  • Enzyme Modulation : The compound can influence the activity of specific enzymes through competitive inhibition or allosteric modulation.
  • Receptor Binding : It interacts with various receptors, potentially affecting signaling pathways critical for cellular function.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study demonstrated that 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol; hydrochloride could inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
  • Opioid Receptor Binding : Research into structurally similar compounds indicated that modifications to the cyclobutane ring could enhance binding affinities to opioid receptors, hinting at potential analgesic properties for derivatives of this compound .

Applications in Scientific Research

The compound has been explored for various applications:

  • Medicinal Chemistry : It serves as a building block for synthesizing novel therapeutic agents.
  • Organic Synthesis : Utilized as an intermediate in the production of complex organic molecules.
  • Biochemical Pathways : Investigated for its role in influencing cellular processes and signaling pathways.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride?

The synthesis typically involves cyclization of cyclobutanone derivatives with ammonia or amine precursors, followed by reduction (e.g., using NaBH₄ or LiAlH₄) and subsequent HCl salt formation . For example, trans-3-Amino-1-methylcyclobutanol hydrochloride is synthesized via cyclobutanone intermediates, where stereochemical control is critical to avoid byproducts. Reaction conditions (solvent, temperature) must be optimized to achieve yields >80% .

Q. How is the molecular structure of this compound characterized in academic research?

Techniques include:

  • NMR spectroscopy : To confirm stereochemistry and functional groups (e.g., hydroxyl and amino protons). For cyclobutane derivatives, 1H^1H- and 13C^{13}C-NMR coupling constants help resolve ring strain effects .
  • GC-MS : Used for purity assessment and fragmentation pattern analysis. A study on a similar compound employed a Bruker GC-MS system with DCCI₃ solvent at 298.1 K, 16 scans, and 400.13 MHz frequency .
  • X-ray crystallography : For absolute configuration determination, especially when stereoisomers are synthesized .

Q. What are the key physicochemical properties relevant to experimental design?

  • Molecular weight : ~165–170 g/mol (based on cyclobutanol derivatives) .
  • Solubility : Hydrochloride salts enhance aqueous solubility, critical for biological assays. Solubility in DMSO or methanol is typically >50 mg/mL .
  • Stability : Hydrolytic stability of the cyclobutane ring under acidic/basic conditions must be tested via accelerated stability studies (e.g., pH 1–13 at 40°C for 48 hours) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Stereoisomers (cis/trans or enantiomers) exhibit distinct interactions with biological targets. For example, cis-3-Amino-1-methylcyclobutanol hydrochloride showed 10-fold higher binding affinity to a neuronal receptor compared to its trans counterpart in a study . Enantioselective synthesis (e.g., using chiral catalysts like BINOL-derived ligands) is critical for pharmacological optimization .

Q. What methodologies resolve contradictions in purity assessments between synthetic batches?

  • HPLC-DAD/ELSD : Quantifies impurities at <0.1% levels. Use C18 columns with acetonitrile/water gradients.
  • Ion chromatography : Detects counterion (Cl⁻) stoichiometry, ensuring a 1:1 HCl salt ratio .
  • Karl Fischer titration : Measures residual water (<0.5% w/w), which can affect crystallization reproducibility .

Q. How can metabolic stability be evaluated for this compound in preclinical studies?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. For cyclobutane derivatives, CYP3A4/2D6 isozymes are primary metabolic drivers .
  • Isotope labeling : Use 14C^{14}C-labeled analogs to track metabolite formation in urine/bile from rodent models .

Q. What strategies mitigate cyclobutane ring strain during derivatization?

  • Protecting groups : Temporarily mask the hydroxyl (e.g., silylation with TBSCl) or amino (Boc/Cbz) groups to prevent undesired ring-opening during alkylation or acylation .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 24 hours) and minimizes thermal degradation of strained intermediates .

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